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Compound of Interest

Compound Name:
N-(4-Amino-2-

chlorophenyl)phthalimide

Cat. No.: B092829 Get Quote

An In-depth Technical Guide to N-(4-Amino-2-chlorophenyl)phthalimide: Chemical

Properties, Structure, and Synthesis

Abstract: This technical guide provides a comprehensive scientific overview of N-(4-Amino-2-
chlorophenyl)phthalimide, a heterocyclic compound featuring the pharmacologically

significant phthalimide scaffold. This document is intended for researchers, medicinal chemists,

and drug development professionals, offering in-depth information on its chemical structure,

physicochemical properties, synthesis, and spectroscopic characterization. We delve into the

causality behind synthetic choices and analytical protocols, grounding the discussion in

established chemical principles. The potential biological relevance of this molecule, particularly

its noted anticonvulsant activity, is highlighted as a foundation for future research endeavors.

Introduction and Significance
N-(4-Amino-2-chlorophenyl)phthalimide belongs to the phthalimide class of compounds,

which are characterized by an isoindole-1,3-dione core. The phthalimide moiety is considered a

"privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents

with diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, and

immunomodulatory effects.[1] The specific molecule under review is substituted on the N-

phenyl ring with both an amino (-NH₂) and a chloro (-Cl) group. These substitutions are critical

as they modulate the molecule's electronic properties, lipophilicity, and potential for hydrogen

bonding, thereby influencing its pharmacokinetic profile and biological targets. PubChem notes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b092829?utm_src=pdf-interest
https://www.benchchem.com/product/b092829?utm_src=pdf-body
https://www.benchchem.com/product/b092829?utm_src=pdf-body
https://www.benchchem.com/product/b092829?utm_src=pdf-body
https://www.benchchem.com/product/b092829?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03859b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


that N-(4-Amino-2-chlorophenyl)phthalimide has demonstrated anticonvulsant activity,

making it a molecule of interest for neurological drug discovery.[2] This guide aims to

consolidate the available technical information to facilitate its use and exploration in a research

setting.

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its

application in any experimental context. These identifiers are crucial for database searches,

regulatory documentation, and computational modeling.

Structure and Identifiers
The core structure consists of a planar phthalimide group attached via a nitrogen atom to a 4-

amino-2-chlorophenyl ring. The IUPAC name for this compound is 2-(4-amino-2-

chlorophenyl)isoindole-1,3-dione.[2]

Caption: 2D structure of N-(4-Amino-2-chlorophenyl)phthalimide.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name

2-(4-amino-2-
chlorophenyl)isoindole-
1,3-dione

PubChem[2]

CAS Number 19348-53-9 PubChem, Sigma-Aldrich[2][3]

Molecular Formula C₁₄H₉ClN₂O₂ PubChem[2]

Molecular Weight 272.69 g/mol Sigma-Aldrich

InChI Key
DRZDMSPFGPTPER-

UHFFFAOYSA-N
PubChem[2]

| Canonical SMILES| C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | PubChem[2] |

Physicochemical Properties
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These properties are essential for selecting appropriate solvents for reactions, purification, and

formulation, as well as for predicting the compound's behavior in biological systems.

Table 2: Physicochemical Data

Property Value Source

Physical Form Solid Sigma-Aldrich

Color Slightly yellow Sigma-Aldrich

Solubility
DMSO: >5 mg/mL; H₂O:

Insoluble

Sigma-Aldrich,

ChemicalBook[4]

Purity ≥95% (Commercially available) Santa Cruz Biotechnology[5]

| XLogP3 | 2.3 | PubChem[2] |

The positive XLogP3 value suggests moderate lipophilicity, which is often a desirable trait for

CNS-active compounds as it facilitates crossing the blood-brain barrier. Its insolubility in water

and good solubility in DMSO are typical for planar, aromatic organic molecules of this size.

Synthesis and Mechanistic Insights
The preparation of N-substituted phthalimides is a cornerstone reaction in organic synthesis.

The most direct and common method involves the condensation of phthalic anhydride with a

primary amine.[6] For the title compound, this involves the reaction of phthalic anhydride with 4-

amino-2-chloroaniline.

Synthetic Workflow
The reaction proceeds via a two-step, one-pot mechanism:

Amide Formation: A nucleophilic attack by the primary amine of 4-amino-2-chloroaniline on

one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an

intermediate amic acid.

Cyclization/Dehydration: Subsequent intramolecular nucleophilic attack of the newly formed

amide on the remaining carboxylic acid, followed by the elimination of a water molecule,
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leads to the formation of the stable five-membered imide ring.

This dehydration step is typically driven by heat, often under reflux in a high-boiling point

solvent like glacial acetic acid or dimethylformamide (DMF).[7]

Starting Materials

Phthalic Anhydride

Step 1: Nucleophilic Attack
(Amic Acid Formation)

+ Solvent

4-Amino-2-chloroaniline

+ Solvent

Solvent
(e.g., Glacial Acetic Acid) Heat (Reflux)

Step 2: Cyclization & Dehydration
(Imide Formation)

+ Heat

Workup
(Cooling, Filtration)

Purification
(Recrystallization from Ethanol)

Final Product:
N-(4-Amino-2-chlorophenyl)phthalimide

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(4-Amino-2-chlorophenyl)phthalimide.

Experimental Protocol (Generalized)
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This protocol is a representative procedure based on established methods for phthalimide

synthesis.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic

anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to provide a reaction

concentration of approximately 0.2-0.5 M.

Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for

2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Causality: Heating provides the necessary activation energy for the dehydration step,

which is typically the rate-limiting step. Glacial acetic acid acts as both a solvent and a

catalyst for this dehydration.

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to

room temperature. The product, being a solid insoluble in the cooled solvent, will often

precipitate.

Self-Validation: The formation of a precipitate upon cooling is a strong indicator of

successful product formation.

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g.,

ethanol or water) to remove residual acetic acid and unreacted starting materials. Further

purify the crude product by recrystallization from a suitable solvent like ethanol to obtain a

slightly yellow solid.

Spectroscopic and Structural Analysis
Structural confirmation is paramount. While specific experimental spectra for this exact

compound are not widely published, we can predict the key spectral features based on its

structure and data from analogous compounds.[8][9][10]

Table 3: Predicted Spectroscopic Data
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Technique Predicted Features Rationale

¹H NMR

δ ~7.8-8.0 ppm (m, 4H,
Phthalimide-H); δ ~6.8-7.5
ppm (m, 3H, Phenyl-H); δ
~4.5-5.5 ppm (br s, 2H, -
NH₂)

Phthalimide protons are
deshielded by the adjacent
carbonyl groups. Phenyl
protons are in the typical
aromatic region, with
splitting patterns dictated
by chloro and amino
substituents. Amine
protons are broad and
their shift is solvent-
dependent.

¹³C NMR

δ ~167-169 ppm (C=O, Imide);

δ ~115-150 ppm (Aromatic

Carbons)

Carbonyl carbons appear

significantly downfield. The 10

distinct aromatic carbons will

appear in the expected region,

with their specific shifts

influenced by the attached

heteroatoms.

IR (cm⁻¹)

~3450-3300 (N-H stretch,

asymmetric & symmetric);

~1775 & ~1710 (C=O stretch,

imide, asymmetric &

symmetric); ~1620 (N-H bend);

~720 (C-Cl stretch)

The two N-H stretching bands

are characteristic of a primary

amine. The two distinct C=O

bands are a hallmark of the

phthalimide group.[9]

| Mass Spec (EI) | [M]⁺ at m/z = 272; Isotope peak [M+2]⁺ at m/z = 274 (approx. 1/3 intensity of

M⁺) | The molecular ion peak corresponds to the molecular weight. The presence of a chlorine

atom (³⁵Cl and ³⁷Cl isotopes) will produce a characteristic M+2 isotope pattern. |

Standard Protocols for Spectral Acquisition
The following are generalized protocols for acquiring analytical data for a solid organic sample

like N-(4-Amino-2-chlorophenyl)phthalimide.
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NMR Spectroscopy Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble) in a 5 mm

NMR tube.

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use

standard parameters, ensuring a sufficient number of scans for ¹³C NMR to achieve a

good signal-to-noise ratio.

Trustworthiness: Using a standard solvent like DMSO-d₆ and referencing the residual

solvent peak ensures accurate and reproducible chemical shift data.

FT-IR Spectroscopy Protocol (ATR):

Background: Record a background spectrum of the clean, empty Attenuated Total

Reflectance (ATR) crystal.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure with the instrument's anvil to ensure good contact.

Data Collection: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum against the background to produce the final absorbance or

transmittance spectrum.

Causality: The ATR technique is ideal for solid samples as it requires minimal preparation

and provides high-quality, reproducible spectra.

Potential Applications and Biological Context
The phthalimide scaffold is a versatile starting point for synthesizing biologically active

molecules.[1] The presence of the primary amino group on the phenyl ring of N-(4-Amino-2-
chlorophenyl)phthalimide is particularly significant. It serves as a chemical handle for further

derivatization, allowing for the synthesis of a library of analogues through reactions like

acylation, sulfonylation, or reductive amination.
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This functional group allows researchers to systematically probe the structure-activity

relationship (SAR). For example, converting the amine to various amides could alter the

compound's hydrogen bonding capacity, size, and polarity, potentially optimizing its binding

affinity for a biological target and improving its anticonvulsant properties or introducing new

activities. The chlorine atom also plays a crucial role, influencing the molecule's lipophilicity and

metabolic stability.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents

several hazards.[2]

Hazard Statements:

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Recommended Precautions:

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses or goggles, and a lab coat. For handling larger quantities or when generating dust,

an N95 respirator is recommended.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.
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Conclusion
N-(4-Amino-2-chlorophenyl)phthalimide is a well-defined chemical entity with a

straightforward synthesis and clear potential for further investigation. Its core structure

combines the privileged phthalimide scaffold with functional groups amenable to chemical

modification. The documented anticonvulsant activity provides a solid rationale for its inclusion

in screening libraries and as a lead compound for developing novel central nervous system

therapeutics. This guide has provided the foundational chemical and physical data, a reliable

synthetic protocol, and a framework for its analytical characterization, empowering researchers

to confidently incorporate this compound into their drug discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(4-Amino-2-chlorophenyl)phthalimide chemical
properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092829#n-4-amino-2-chlorophenyl-phthalimide-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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